1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative known for its unique chemical properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which imparts significant stability and reactivity, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-(trifluoromethyl)aniline with 1-(2-chloroethyl)-2,2-dimethylhydrazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactors can enhance the sustainability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a plant growth regulator due to its gibberellin-like activity.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea exerts its effects involves its interaction with specific molecular targets. For instance, its gibberellin-like activity is attributed to its ability to bind to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with key residues and promoting plant growth . In medicinal applications, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its high gibberellin-like activity.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively as an organocatalyst in organic transformations.
Uniqueness
1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea stands out due to its unique combination of a dimethylaminoethyl group and a trifluoromethylphenyl group, which imparts distinct chemical properties and biological activities. Its versatility in various applications, from plant growth regulation to potential therapeutic uses, highlights its significance in scientific research.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3S/c1-18(2)7-6-16-11(19)17-10-5-3-4-9(8-10)12(13,14)15/h3-5,8H,6-7H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOUIYXZCKLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358319 |
Source
|
Record name | GNF-Pf-3903 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690690-10-9 |
Source
|
Record name | GNF-Pf-3903 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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